molecular formula C16H23N7O B4063067 5-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N-cyclopentyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

5-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N-cyclopentyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

Cat. No.: B4063067
M. Wt: 329.40 g/mol
InChI Key: DIJJLANPSDRAFG-UHFFFAOYSA-N
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Description

5-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N-cyclopentyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Properties

IUPAC Name

5-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N-cyclopentyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O/c1-2-5-11(4-1)17-15-16(19-14-13(18-15)20-24-21-14)23-9-8-22-7-3-6-12(22)10-23/h11-12H,1-10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJJLANPSDRAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC3=NON=C3N=C2N4CCN5CCCC5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N-cyclopentyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the oxadiazolo[3,4-b]pyrazine moiety and the cyclopentylamine group. Reaction conditions often involve the use of strong bases, such as sodium hydride, and various coupling reagents to facilitate the formation of the desired bonds. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack, using reagents like sodium azide or alkyl halides.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

5-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N-cyclopentyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N-cyclopentyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar compounds to 5-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N-cyclopentyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine include:

These compounds share structural similarities but differ in specific functional groups and ring structures, which can lead to differences in their chemical reactivity and biological activity. The uniqueness of this compound lies in its combination of multiple heterocyclic rings and the presence of the oxadiazolo[3,4-b]pyrazine moiety, which may confer unique properties and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N-cyclopentyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Reactant of Route 2
Reactant of Route 2
5-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N-cyclopentyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

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